molecular formula C18H23N3O3 B2640122 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-ethylphenyl)acetamide CAS No. 930047-59-9

2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-ethylphenyl)acetamide

Cat. No.: B2640122
CAS No.: 930047-59-9
M. Wt: 329.4
InChI Key: KRFSUGQFUJMBFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-ethylphenyl)acetamide is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Scientific Research Applications

2-(2,4-dioxo-1,3-diazaspiro[4

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

Target of Action

The primary target of the compound 2-(2,4-dioxo-1,3-diazaspiro[4Similar compounds have been evaluated as inhibitors against protein tyrosine phosphatase 1b .

Biochemical Pathways

The biochemical pathways affected by 2-(2,4-dioxo-1,3-diazaspiro[4Given that similar compounds inhibit protein tyrosine phosphatase 1b , it’s possible that this compound may affect pathways involving this enzyme.

Preparation Methods

The synthesis of 2-(2,4-dioxo-1,3-diazaspiro[45]dec-3-yl)-N-(2-ethylphenyl)acetamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of anhydrous solvents and catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Comparison with Similar Compounds

Compared to other spirocyclic compounds, 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-ethylphenyl)acetamide stands out due to its unique structural features and potential pharmacological properties. Similar compounds include:

These compounds share the spirocyclic core but differ in their functional groups and overall molecular structure, which can lead to different biological activities and applications.

Properties

IUPAC Name

2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-2-13-8-4-5-9-14(13)19-15(22)12-21-16(23)18(20-17(21)24)10-6-3-7-11-18/h4-5,8-9H,2-3,6-7,10-12H2,1H3,(H,19,22)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRFSUGQFUJMBFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2C(=O)C3(CCCCC3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.